molecular formula C14H13NO3 B11870182 N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide

N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide

Cat. No.: B11870182
M. Wt: 243.26 g/mol
InChI Key: DPGSBDOQORGQOD-UHFFFAOYSA-N
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Description

N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide is an organic compound that belongs to the class of naphthodioxane derivatives. This compound is characterized by a naphthodioxane core structure with an acetamide functional group attached to it. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide typically involves the following steps:

    Formation of the Naphthodioxane Core: The naphthodioxane core can be synthesized through a series of reactions starting from naphthalene derivatives.

    Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Naphthodioxane Derivatives: Compounds with similar naphthodioxane core structures but different functional groups.

    Acetamide Derivatives: Compounds with acetamide functional groups attached to different core structures.

Uniqueness

N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide is unique due to its specific combination of the naphthodioxane core and acetamide functional group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-(2,3-dihydrobenzo[g][1,4]benzodioxin-7-yl)acetamide

InChI

InChI=1S/C14H13NO3/c1-9(16)15-12-3-2-10-7-13-14(8-11(10)6-12)18-5-4-17-13/h2-3,6-8H,4-5H2,1H3,(H,15,16)

InChI Key

DPGSBDOQORGQOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC3=C(C=C2C=C1)OCCO3

Origin of Product

United States

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